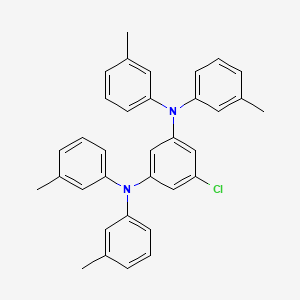
5-Chloro-N~1~,N~1~,N~3~,N~3~-tetrakis(3-methylphenyl)benzene-1,3-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-N~1~,N~1~,N~3~,N~3~-tetrakis(3-methylphenyl)benzene-1,3-diamine: is a complex organic compound with the molecular formula C30H23ClN2 and a molecular weight of 446.97 g/mol . This compound is characterized by the presence of a chlorine atom and multiple phenyl groups attached to a benzene diamine core. It is primarily used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-N~1~,N~1~,N~3~,N~3~-tetrakis(3-methylphenyl)benzene-1,3-diamine typically involves the following steps :
Starting Materials: The synthesis begins with 1,3-benzenediamine and 3-methylphenyl derivatives.
Substitution Reactions: The phenyl groups are introduced through substitution reactions, often using Grignard reagents or organolithium compounds.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to achieve high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
化学反应分析
Types of Reactions
5-Chloro-N~1~,N~1~,N~3~,N~3~-tetrakis(3-methylphenyl)benzene-1,3-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens, alkyl halides, and amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
科学研究应用
5-Chloro-N~1~,N~1~,N~3~,N~3~-tetrakis(3-methylphenyl)benzene-1,3-diamine has a wide range of applications in scientific research :
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of advanced materials, such as polymers and dyes.
作用机制
The mechanism of action of 5-Chloro-N~1~,N~1~,N~3~,N~3~-tetrakis(3-methylphenyl)benzene-1,3-diamine involves its interaction with specific molecular targets and pathways . The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 5-Chloro-N~1~,N~1~,N~3~,N~3~-tetraphenylbenzene-1,3-diamine
- 5-Chloro-N~1~,N~1~,N~3~,N~3~-tetrakis(4-methylphenyl)benzene-1,3-diamine
Uniqueness
5-Chloro-N~1~,N~1~,N~3~,N~3~-tetrakis(3-methylphenyl)benzene-1,3-diamine is unique due to the specific positioning of the methyl groups on the phenyl rings, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in solubility, stability, and interaction with other molecules compared to similar compounds.
属性
CAS 编号 |
142017-30-9 |
|---|---|
分子式 |
C34H31ClN2 |
分子量 |
503.1 g/mol |
IUPAC 名称 |
5-chloro-1-N,1-N,3-N,3-N-tetrakis(3-methylphenyl)benzene-1,3-diamine |
InChI |
InChI=1S/C34H31ClN2/c1-24-9-5-13-29(17-24)36(30-14-6-10-25(2)18-30)33-21-28(35)22-34(23-33)37(31-15-7-11-26(3)19-31)32-16-8-12-27(4)20-32/h5-23H,1-4H3 |
InChI 键 |
NYAOEIVEQLVKLQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)N(C2=CC=CC(=C2)C)C3=CC(=CC(=C3)Cl)N(C4=CC=CC(=C4)C)C5=CC=CC(=C5)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N,N-Bis(2-hydroxyethyl)-4-{[(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]methyl}benzenesulfonamide](/img/structure/B12532249.png)
![[(1R,4S)-2-bicyclo[2.2.1]heptanyl]-[(1S,4R)-2-bicyclo[2.2.1]heptanyl]-[(1S)-1-[(5E)-5-(6-diphenylphosphanylcyclohexa-2,4-dien-1-ylidene)cyclopenta-1,3-dien-1-yl]ethyl]phosphane;cyclopenta-1,3-diene;iron(2+)](/img/structure/B12532255.png)

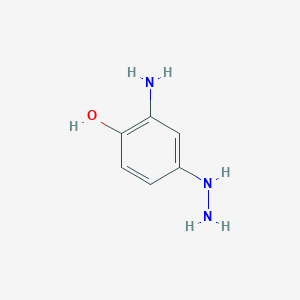
![1H-Indazole, 1-[1-(phenylmethyl)-3-pyrrolidinyl]-3-(phenylsulfonyl)-](/img/structure/B12532261.png)


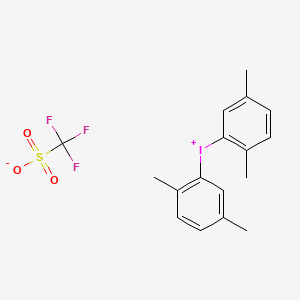
![2,2'-Sulfanediylbis{N-[4-(3-methyl-3-phenylcyclobutyl)-1,3-thiazol-2-yl]acetamide}](/img/structure/B12532287.png)
![6-[3-[4,6-bis(dodecylamino)-1,3,5-triazin-2-yl]phenyl]-2-N,4-N-didodecyl-1,3,5-triazine-2,4-diamine](/img/structure/B12532294.png)
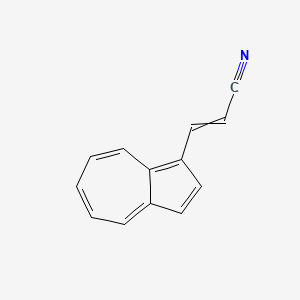
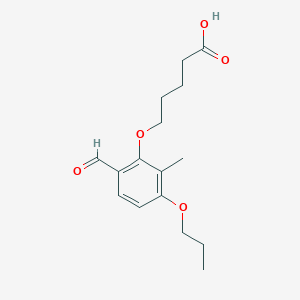
![4H-Cyclopenta-1,3-dioxol-4-one, 3a,6a-dihydro-5-iodo-2,2-dimethyl-6-[(triphenylmethoxy)methyl]-, (3aR,6aR)-](/img/structure/B12532309.png)
